molecular formula C21H20N2O2S B11622273 N-{1-[(3,4-dimethylphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide

N-{1-[(3,4-dimethylphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide

Cat. No.: B11622273
M. Wt: 364.5 g/mol
InChI Key: KSMXXSQJUQGOJE-UHFFFAOYSA-N
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Description

N-{1-[(3,4-dimethylphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a phenyl group, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(3,4-dimethylphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Amide Bond: This can be achieved by reacting a carboxylic acid derivative of thiophene with an amine derivative of the phenyl group under dehydrating conditions.

    Coupling Reactions: Suzuki–Miyaura coupling is often employed to introduce the phenyl group into the molecule.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(3,4-dimethylphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{1-[(3,4-dimethylphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{1-[(3,4-dimethylphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. For instance, it could inhibit a particular enzyme by mimicking the substrate or binding to the active site .

Comparison with Similar Compounds

Properties

Molecular Formula

C21H20N2O2S

Molecular Weight

364.5 g/mol

IUPAC Name

N-[1-(3,4-dimethylanilino)-2-oxo-2-phenylethyl]thiophene-2-carboxamide

InChI

InChI=1S/C21H20N2O2S/c1-14-10-11-17(13-15(14)2)22-20(19(24)16-7-4-3-5-8-16)23-21(25)18-9-6-12-26-18/h3-13,20,22H,1-2H3,(H,23,25)

InChI Key

KSMXXSQJUQGOJE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CS3)C

Origin of Product

United States

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